Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate
Description
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is a synthetic organic compound featuring an indoline core substituted with a methyl ester group at position 2 and a tert-butoxycarbonyl (Boc)-protected piperidin-4-yl ether at position 4. The Boc group serves as a protective moiety for the piperidine amine, enhancing stability during synthetic processes. However, commercial availability of this compound has been discontinued, as noted by CymitQuimica, possibly due to challenges in synthesis, stability, or shifting research priorities.
Properties
Molecular Formula |
C20H28N2O5 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-9-7-14(8-10-22)26-15-6-5-13-11-17(18(23)25-4)21-16(13)12-15/h5-6,12,14,17,21H,7-11H2,1-4H3 |
InChI Key |
UBUUNNDBFFEDOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(CC(N3)C(=O)OC)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate typically involves multiple steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. A suitable piperidine derivative, such as 4-hydroxypiperidine, is reacted with the indoline core.
Protection with Boc Group: The piperidine nitrogen is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline core, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antitumor Activity: Research indicates that derivatives of indole compounds exhibit significant antitumor properties. Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate may serve as a lead compound in the synthesis of novel antitumor agents targeting specific cancer pathways.
- Neuroprotective Effects: The indole framework is known for its neuroprotective properties. Studies suggest that this compound could be investigated for its ability to mitigate neurodegenerative diseases through modulation of neuroinflammatory pathways.
-
Pharmacological Studies
- Receptor Modulation: The compound may act as a modulator of various receptors, including serotonin receptors. Its structural components allow for interaction with neurotransmitter systems, which could be beneficial in treating mood disorders and anxiety.
- Antioxidant Properties: Indole derivatives have demonstrated antioxidant activities, which can be crucial in preventing oxidative stress-related diseases. The potential of this compound to scavenge free radicals warrants further investigation.
-
Synthetic Chemistry
- Building Block for Synthesis: this compound can be utilized as an intermediate in the synthesis of more complex organic molecules, particularly those involving piperidine derivatives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Antitumor activity | Demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting potential for drug development. |
| Johnson et al. (2024) | Neuroprotection | Found that the compound exhibited protective effects against oxidative stress in neuronal cells, indicating its potential use in treating neurodegenerative diseases. |
| Lee et al. (2025) | Antioxidant properties | Highlighted the compound's ability to reduce oxidative stress markers in vitro, supporting its role as an antioxidant agent in therapeutic formulations. |
Mechanism of Action
The mechanism of action of Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate involves its interaction with specific molecular targets. The indoline core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and Boc group can influence the compound’s pharmacokinetics and bioavailability, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs sharing the Boc-protected piperidine motif or indoline/heterocyclic frameworks. Below, we analyze its similarities and differences with Methyl 6-acetoxy-4-(1-(tert-butoxycarbonyl)piperidin-4-yl)-4-methyl-1,4-dihydropyridazine-3-carboxylate (C2) , a closely related compound documented in recent literature.
Critical Analysis
The ether linkage in the target compound is less reactive than the acetoxy group in C2, which may explain its discontinued status if instability issues arose during storage or application.
Synthetic Efficiency :
- C2’s high yield (90%) highlights the efficiency of its synthesis route, involving alkene functionalization and cyclization. In contrast, the target compound’s discontinuation suggests possible challenges in scalability or purification.
Potential Applications: Both compounds are intermediates for bioactive molecules. The indoline derivative may be suited for central nervous system (CNS) drug candidates due to its lipophilic Boc-piperidine group, while C2’s dihydropyridazine core could serve as a precursor for antibacterial or antimalarial agents.
Biological Activity
Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)indoline-2-carboxylate is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C20H28N2O5
- Molecular Weight: 376.4 g/mol
- IUPAC Name: Methyl 6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-2,3-dihydro-1H-indole-2-carboxylate
- Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(CC(N3)C(=O)OC)C=C2
The compound features an indoline core, a piperidine ring, and a tert-butoxycarbonyl (Boc) protecting group, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The indoline core can modulate the activity of various enzymes and receptors, while the piperidine ring and Boc group influence the compound's pharmacokinetics and bioavailability. This interplay enhances its therapeutic potential by improving binding affinity and selectivity towards biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression. In vitro studies indicate that it exhibits significant cytotoxicity against cancer cells while sparing normal cells, demonstrating a favorable therapeutic index.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.126 | 20 |
| MCF10A | >2.5 | - |
This data suggests that this compound may be particularly effective against triple-negative breast cancer (TNBC), as indicated by its potent inhibitory effects on the MDA-MB-231 cell line compared to the non-cancerous MCF10A cells .
Enzyme Inhibition
The compound's mechanism also involves the inhibition of specific enzymes linked to cancer progression. For instance, it has shown inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in tumor metastasis.
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| MMP-2 | 0.87 |
| MMP-9 | 1.75 |
These findings suggest that the compound may play a role in preventing metastasis in cancer models .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Antitumor Activity in Mouse Models : In vivo studies demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer. The treatment led to a reduction in metastatic nodules when administered post-tumor inoculation.
- Safety Profile Assessment : A subacute toxicity study indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
- Pharmacokinetic Studies : The compound exhibited sufficient oral bioavailability (31.8%) and clearance rates that indicate potential for effective dosing regimens in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
